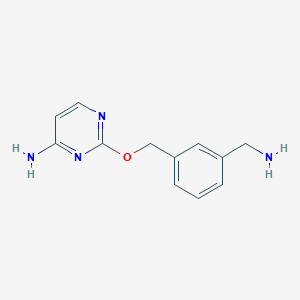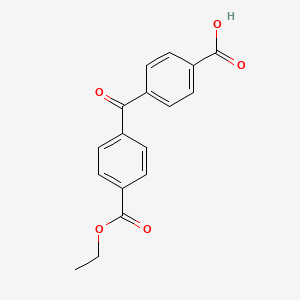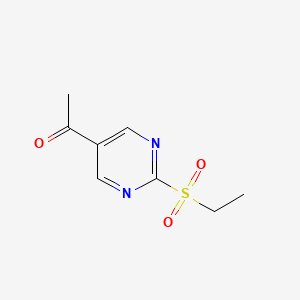
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2O3S It is a pyrimidine derivative, characterized by the presence of an ethanone group and an ethylsulfonyl substituent on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloropyrimidine with ethanone in the presence of a base, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(2-(Ethylsulfonyl)pyrimidin-4-yl)ethanone: Similar structure but with the ethylsulfonyl group at a different position on the pyrimidine ring.
Uniqueness
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group at the 2-position of the pyrimidine ring can enhance its solubility and binding properties compared to similar compounds.
特性
CAS番号 |
124491-43-6 |
|---|---|
分子式 |
C8H10N2O3S |
分子量 |
214.24 g/mol |
IUPAC名 |
1-(2-ethylsulfonylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O3S/c1-3-14(12,13)8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
InChIキー |
SXWDEGNVFYYMFV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC=C(C=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


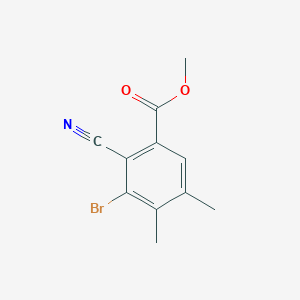

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
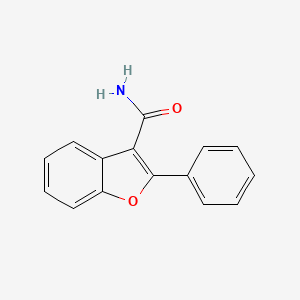
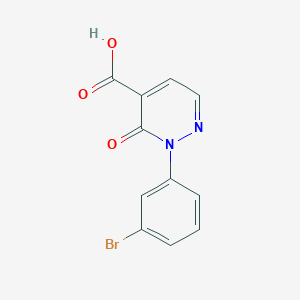

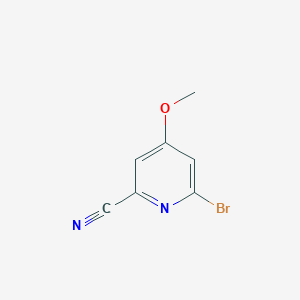
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
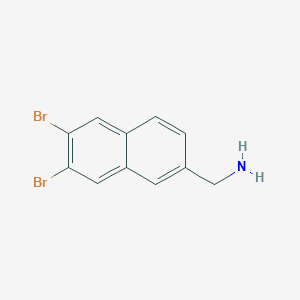
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)

